molecular formula C15H12N2O3S2 B2380166 N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide CAS No. 922858-33-1

N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide

Cat. No. B2380166
CAS RN: 922858-33-1
M. Wt: 332.39
InChI Key: CGGDJQIZOOMGNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one study, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide” was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide” include coupling reactions and treatment with various reagents . For instance, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Antimalarial and Antiviral Applications

N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide derivatives have been investigated for their potential in treating diseases such as malaria and COVID-19. One study conducted a theoretical investigation on antimalarial sulfonamides, including derivatives with benzo[d]thiazol-5-yl, for their efficacy against COVID-19 through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Antibacterial Properties

Research has shown that derivatives of N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide possess significant antibacterial properties. Various studies have synthesized compounds to test against multiple bacterial strains, demonstrating their potential as antibacterial agents (Fahim & Ismael, 2019), (Rezki, 2016), (Borad et al., 2015).

Anticonvulsant Effects

Compounds containing N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide have been evaluated for anticonvulsant activities. For instance, a study synthesized derivatives to test against seizures, revealing significant efficacy and suggesting a potential role in anticonvulsant therapy (Nath et al., 2021).

Photophysical Properties

The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamides have been explored, particularly focusing on their hydrogen-bonding capabilities and potential applications in materials science (Balijapalli et al., 2017).

Anticancer Potential

Several studies have focused on the synthesis of N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide derivatives and evaluating their anticancer activities. These studies indicate that certain derivatives can be effective against a range of cancer cell lines, highlighting their potential as anticancer agents (Yurttaş et al., 2015), (Xie et al., 2015).

Anti-HIV Activity

Research has also been conducted on the anti-HIV properties of N-(benzo[d]thiazol-2-yl)acetamide derivatives. Compounds in this class have shown promising results against HIV-1, suggesting a potential role in the treatment of HIV (Bhavsar et al., 2011).

Mechanism of Action

While the specific mechanism of action for “N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide” is not mentioned in the search results, benzothiazole derivatives have been studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Future Directions

Benzothiazole derivatives, including “N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide”, have potential applications in medicinal chemistry due to their observed biological activities . Future research could focus on further exploring these activities and developing new methods for the synthesis of these compounds .

properties

IUPAC Name

2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c18-15(9-22(19,20)12-4-2-1-3-5-12)17-11-6-7-14-13(8-11)16-10-21-14/h1-8,10H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGDJQIZOOMGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide

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